9-hydroxy-7-methyl-8-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Description
This compound is a polycyclic heterocyclic molecule featuring a cyclopenta[c]chromen-4-one core substituted with a hydroxy group at position 9, a methyl group at position 7, and a 5-phenyl-4,5-dihydro-1H-pyrazol-3-yl moiety at position 6. Its structural complexity arises from fused aromatic and heterocyclic systems, which are common in bioactive natural products and synthetic pharmaceuticals. The compound’s synthesis likely involves multi-step reactions, such as cyclocondensation or pyrazole ring formation, as inferred from analogous compounds in the chromenone family .
Key structural features include:
- Cyclopenta[c]chromen-4-one backbone: Provides rigidity and planar aromaticity.
- Hydroxy and methyl substituents: Influence solubility and electronic properties.
Properties
Molecular Formula |
C22H20N2O3 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
9-hydroxy-7-methyl-8-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C22H20N2O3/c1-12-10-18-20(14-8-5-9-15(14)22(26)27-18)21(25)19(12)17-11-16(23-24-17)13-6-3-2-4-7-13/h2-4,6-7,10,16,23,25H,5,8-9,11H2,1H3 |
InChI Key |
LOIATTBTKJARJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1C4=NNC(C4)C5=CC=CC=C5)O |
Origin of Product |
United States |
Preparation Methods
Nickel-Catalyzed Cyclization:
- Information on industrial-scale production methods for this specific compound is limited. research and development in this area are ongoing.
Chemical Reactions Analysis
9-Hydroxy-7-methyl-8-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo several types of reactions:
Oxidation: The hydroxyl group (OH) can be oxidized to a ketone.
Reduction: Reduction of the carbonyl group may yield a corresponding alcohol.
Substitution: The phenyl group (C₆H₅) can undergo substitution reactions.
Cyclization: The pyrazole ring can participate in cyclization reactions.
Common reagents and conditions depend on the specific reaction type and functional groups involved.
Scientific Research Applications
Synthesis and Characterization
The compound can be synthesized through a multi-step process involving the condensation of appropriate precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound. The molecular formula is , indicating a complex structure that may contribute to its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit notable antimicrobial effects. For instance, compounds synthesized from similar pyrazole frameworks have shown broad-spectrum antibacterial and antifungal activities. In vitro studies demonstrated that certain derivatives possess higher radical scavenging abilities compared to established control drugs, suggesting potential applications in treating infections caused by resistant strains of bacteria and fungi .
Antioxidant Properties
The antioxidant capacity of 9-hydroxy-7-methyl-8-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been evaluated through various assays. Compounds with similar structures have been reported to exhibit significant free radical scavenging activity, which is crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies help in understanding the interaction mechanisms at a molecular level, which is vital for drug design. The docking results suggest that the compound can effectively bind to enzymes involved in metabolic pathways, enhancing its potential as a therapeutic agent .
Case Studies and Research Findings
-
Antimicrobial and Antioxidant Studies :
- A study synthesized several derivatives based on a similar pyrazole structure and evaluated their antimicrobial and antioxidant activities. Among these, specific compounds demonstrated potent effects against both Gram-positive and Gram-negative bacteria, as well as significant antioxidant properties .
- Molecular Interactions :
Data Table: Summary of Biological Activities
Mechanism of Action
- The exact mechanism of action remains an active area of research.
- Molecular targets and pathways involved are yet to be fully elucidated.
Comparison with Similar Compounds
Chromeno[2,3-d]pyrimidin-4-yl Derivatives
Compounds such as 5-(2-(9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-6,7,8,9-tetrahydro-5H-chromeno[2,3-d]pyrimidin-4-yl)hydrazono)pentane-1,2,3,4-tetraol (9a–d) share a chromenone core but differ in substituents and appended heterocycles .
| Parameter | Target Compound | Chromeno[2,3-d]pyrimidin-4-yl Derivatives (9a–d) |
|---|---|---|
| Core Structure | Cyclopenta[c]chromen-4-one | Chromeno[2,3-d]pyrimidine |
| Key Substituents | 9-hydroxy, 7-methyl, 8-pyrazole | 2-chlorobenzylidene, hydrazono-polyol chains |
| Biological Relevance | Underexplored (structural analysis prioritized) | Potential hydrazone-based pharmacophores for drug discovery |
| Synthetic Route | Likely involves pyrazole ring formation via cyclocondensation | Multi-step hydrazone conjugation with sugar derivatives |
Key Insight: The pyrazole substituent in the target compound may enhance metabolic stability compared to hydrazono-polyol chains in 9a–d, which are prone to hydrolysis .
Dendalone 3-Hydroxybutyrate Analogs
The scalarane sesterterpenoid dendalone 3-hydroxybutyrate shares stereochemical complexity with the target compound. While their core structures differ, both utilize NOESY correlations and optical rotation comparisons for stereochemical assignments .
Key Insight : The target compound’s stereochemical assignment would benefit from SHELX-based refinement, as demonstrated in scalarane derivatives .
Tetrahydroimidazo[1,2-a]pyridine Derivatives
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) exemplifies heterocyclic systems with fused aromaticity. While structurally distinct, its characterization via NMR, IR, and HRMS provides a framework for analyzing the target compound’s spectral data .
Key Insight : The target compound’s pyrazole ring may exhibit distinct 1H NMR splitting patterns compared to 1l’s imidazo-pyridine system, aiding structural validation .
Biological Activity
The compound 9-hydroxy-7-methyl-8-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a cyclopenta[c]chromene core, which is known for its diverse biological activities. The presence of the pyrazole moiety adds to its pharmacological potential.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, dihydropyrano[2,3-c]pyrazoles have shown promising results as PPARγ ligands, which can influence cancer cell proliferation and differentiation . The specific compound may also interact with similar pathways, potentially leading to tumor suppression.
Case Study:
In a study evaluating various dihydropyrano derivatives, one compound exhibited an IC50 value of 0.03 mM against cancer cell lines, indicating strong inhibitory activity .
Antimicrobial Properties
Compounds containing pyrazole rings are known for their antimicrobial activities. Research indicates that pyrazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, synthesized pyrazole derivatives were tested against various bacterial strains, showing significant antibacterial effects with minimum inhibitory concentrations (MICs) ranging from 31 to 250 µg/mL .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 1 | E. coli | 62 |
| 2 | S. aureus | 31 |
| 3 | P. aeruginosa | 125 |
| 4 | B. subtilis | 250 |
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds similar to the one discussed have been shown to possess anti-inflammatory properties by inhibiting key inflammatory mediators . This suggests that the compound may also exhibit such effects through modulation of inflammatory pathways.
The biological activity of this compound likely involves multiple mechanisms:
- PPARγ Activation : As a partial agonist, it may modulate gene expression involved in glucose and lipid metabolism.
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain.
- Cell Cycle Arrest : By affecting cell signaling pathways, it may induce cell cycle arrest in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
